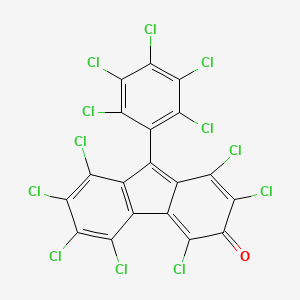
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one is a highly chlorinated organic compound It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its complex structure, which includes multiple chlorine atoms and a fluorenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one typically involves the chlorination of fluorenone derivatives. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually performed in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas. The production process must ensure the safety and containment of chlorine gas to prevent environmental contamination and ensure worker safety. The final product is purified through various techniques, such as recrystallization or chromatography, to obtain a high-purity compound suitable for further applications.
化学反応の分析
Types of Reactions
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the fluorenone core.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may result in partially or fully dechlorinated products.
科学的研究の応用
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one has several scientific research applications, including:
Environmental Science: Studying the environmental fate and behavior of highly chlorinated compounds, including their persistence and degradation in the environment.
Chemistry: Investigating the reactivity and properties of polycyclic aromatic hydrocarbons and their derivatives.
Materials Science: Exploring the potential use of chlorinated fluorenone derivatives in the development of advanced materials, such as organic semiconductors or photoconductors.
作用機序
The mechanism of action of 1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one involves its interaction with molecular targets and pathways in various applications. For example, in environmental science, the compound’s persistence and degradation pathways are studied to understand its impact on ecosystems. In materials science, the compound’s electronic properties and interactions with other materials are investigated to develop new technologies.
類似化合物との比較
Similar Compounds
1,2,3,4,5,6,7-Heptachloro-8-(pentachlorophenyl)-3H-fluoren-3-one: Similar structure with slight variations in chlorine atom positions.
1,2,4,5,6,7,8-Heptachloro-9-(trichlorophenyl)-3H-fluoren-3-one: Similar structure with different substituents on the phenyl ring.
Uniqueness
1,2,4,5,6,7,8-Heptachloro-9-(pentachlorophenyl)-3H-fluoren-3-one is unique due to its specific arrangement of chlorine atoms and the presence of a pentachlorophenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
88180-07-8 |
|---|---|
分子式 |
C19Cl12O |
分子量 |
669.6 g/mol |
IUPAC名 |
1,2,4,5,6,7,8-heptachloro-9-(2,3,4,5,6-pentachlorophenyl)fluoren-3-one |
InChI |
InChI=1S/C19Cl12O/c20-7-2-1(6-10(23)15(28)17(30)16(29)11(6)24)3-5(4(2)8(21)14(27)13(7)26)12(25)19(32)18(31)9(3)22 |
InChIキー |
SFRHHSXLPSGAKO-UHFFFAOYSA-N |
正規SMILES |
C1(=C2C(=C(C(=O)C(=C2Cl)Cl)Cl)C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [4-(4-fluorophenyl)butyl]propanedioate](/img/structure/B14385875.png)
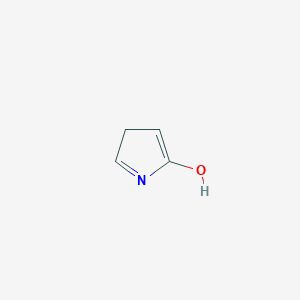
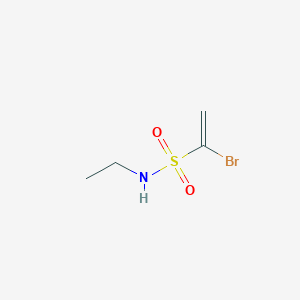


![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)
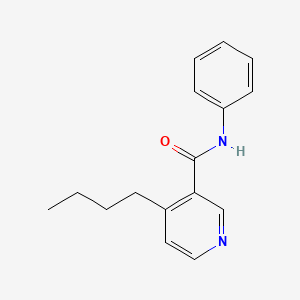
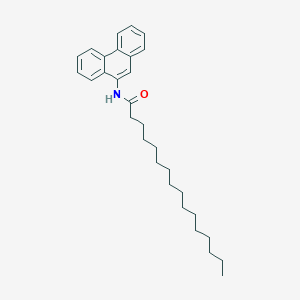
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
